molecular formula C20H21ClN2O3 B2873358 N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-41-0

N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2873358
CAS No.: 852155-41-0
M. Wt: 372.85
InChI Key: OZVYWCLZQIBMQG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a pyrrolidinone moiety attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-chlorobenzoic acid with ethylamine to form 3-chlorobenzamide.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinone Moiety: The final step involves the reaction of the intermediate compound with 2-oxopyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, chlorophenyl group, and pyrrolidinone moiety in a single molecule allows for versatile interactions and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-2-26-18-10-4-3-9-17(18)20(25)23(14-22-12-6-11-19(22)24)16-8-5-7-15(21)13-16/h3-5,7-10,13H,2,6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVYWCLZQIBMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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